REACTION_CXSMILES
|
Br[CH2:2][CH2:3]Br.[S:5]([O-:8])([O-:7])=[O:6].[Na+:9].[Na+]>O>[CH2:2]([S:5]([O-:8])(=[O:7])=[O:6])[CH2:3][S:5]([O-:8])(=[O:7])=[O:6].[Na+:9].[Na+:9] |f:1.2.3,5.6.7|
|
Name
|
|
Quantity
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37.6 g
|
Type
|
reactant
|
Smiles
|
BrCCBr
|
Name
|
|
Quantity
|
63 g
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
225 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature for 20 h
|
Duration
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20 h
|
Type
|
TEMPERATURE
|
Details
|
After the mixture was cooled in the refrigerator, crystals
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CUSTOM
|
Details
|
The crude product was repeatedly recrystallized from water-ethanol
|
Type
|
CUSTOM
|
Details
|
The trace amount of inorganic salts was removed
|
Type
|
ADDITION
|
Details
|
by treating the aqueous solution with a small amount of silver(I) oxide and barium hydroxide
|
Type
|
ADDITION
|
Details
|
treated three times with Amberlite-120 (sodium form) ion-exchange resin
|
Type
|
CUSTOM
|
Details
|
After removal of the water
|
Type
|
CUSTOM
|
Details
|
the product was recrystallized from water-ethanol
|
Name
|
title compound
|
Type
|
product
|
Smiles
|
C(CS(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 65.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |